![molecular formula C14H17NO2S B1385512 N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine CAS No. 1040687-07-7](/img/structure/B1385512.png)
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine
Vue d'ensemble
Description
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine is a chemical compound with the molecular formula C14H17NO2S and a molecular weight of 263.36 g/mol . This compound is known for its unique structure, which includes a methoxyphenoxy group and a thienylmethyl group connected through an ethylamine linkage. It is extensively used in scientific research for its diverse applications, ranging from drug discovery to materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 2-thiophenemethanol.
Formation of Intermediate: 4-methoxyphenol is reacted with ethylene oxide to form 2-(4-methoxyphenoxy)ethanol.
Amine Formation: 2-(4-methoxyphenoxy)ethanol is then reacted with thionyl chloride to form 2-(4-methoxyphenoxy)ethyl chloride.
Final Product: The intermediate 2-(4-methoxyphenoxy)ethyl chloride is reacted with 2-thiophenemethanamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the thienyl and phenoxy groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(4-Methoxyphenoxy)ethyl]-N-methylamine
- N-[2-(4-Methoxyphenoxy)ethyl]-N-phenylmethylamine
- N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-furylmethyl)amine
Uniqueness
N-[2-(4-Methoxyphenoxy)ethyl]-N-(2-thienylmethyl)amine is unique due to the presence of both the methoxyphenoxy and thienylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in scientific research, offering advantages over similar compounds in terms of reactivity and specificity.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-16-12-4-6-13(7-5-12)17-9-8-15-11-14-3-2-10-18-14/h2-7,10,15H,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGVCUFNENRLOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-Methylphenoxy)ethyl]-2-propanamine](/img/structure/B1385429.png)
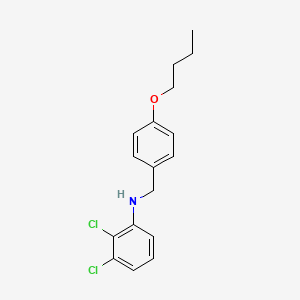
![N-(2-Methoxyphenyl)-N-[2-(pentyloxy)benzyl]amine](/img/structure/B1385433.png)
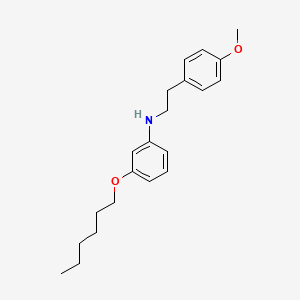
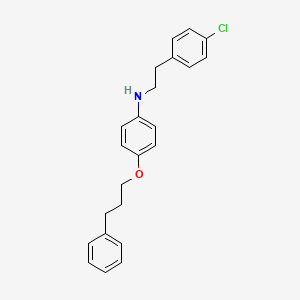
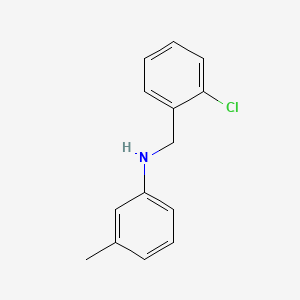
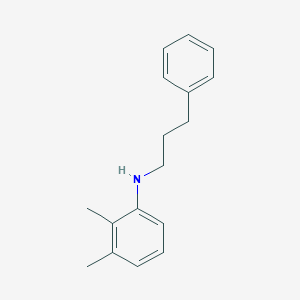
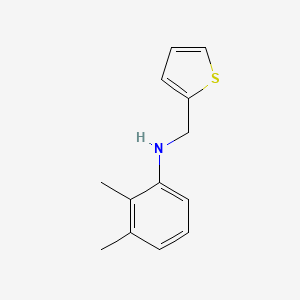
![N-[2-(2,5-Dimethylphenoxy)ethyl]-2-propanamine](/img/structure/B1385442.png)
![N-[2-(4-Ethylphenoxy)ethyl]-2-methoxyaniline](/img/structure/B1385443.png)
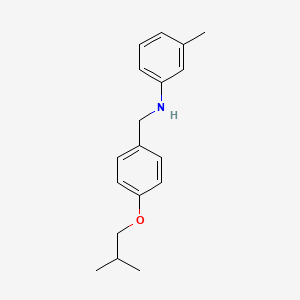
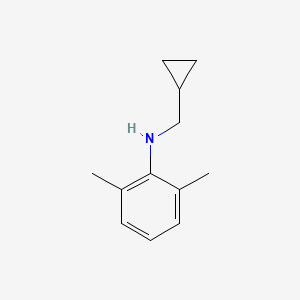
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-2-fluoroaniline](/img/structure/B1385451.png)
![2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline](/img/structure/B1385452.png)
